molecular formula C6H9NS B15229438 N-(Prop-2-yn-1-yl)thietan-3-amine

N-(Prop-2-yn-1-yl)thietan-3-amine

Cat. No.: B15229438
M. Wt: 127.21 g/mol
InChI Key: CQAFXSNTOKQRBL-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)thietan-3-amine is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring (C₃S ring) with an amine group at the 3-position and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. The propargyl group introduces alkyne functionality, enabling participation in click chemistry, catalytic cross-coupling, or cycloaddition reactions. Applications include drug discovery, where thietane-based scaffolds are explored for their pharmacokinetic properties and metabolic stability.

Properties

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

N-prop-2-ynylthietan-3-amine

InChI

InChI=1S/C6H9NS/c1-2-3-7-6-4-8-5-6/h1,6-7H,3-5H2

InChI Key

CQAFXSNTOKQRBL-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-yn-1-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of thietan-3-amine attacks the electrophilic carbon of propargyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-yn-1-yl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Prop-2-yn-1-yl)thietan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(Prop-2-yn-1-yl)thietan-3-amine involves its interaction with various molecular targets and pathways. The compound’s thietane ring and prop-2-yn-1-yl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially modulating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Propargylamine Derivatives

  • N,N-Diethyl-3-phenylprop-2-yn-1-amine ():

    • Structure : Propargylamine backbone with phenyl and diethyl substituents.
    • Synthesis : Catalytic coupling reactions, often employing palladium or copper catalysts.
    • Applications : Intermediate in organic synthesis; alkyne functionality supports further derivatization.
  • N-Benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine () and N-Benzyl-3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-amine (): Structure: Propargylamine core with benzyl and aryl substituents. Synthesis: Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira-type coupling, yielding 67–86% products . Applications: Pharmaceutical intermediates; fluorinated aryl groups enhance metabolic stability.
  • 2-Iodo-N-(prop-2-yn-1-yl)acetamide ():

    • Structure : Acetamide with propargylamine and iodine substituents.
    • Synthesis : EDCI/DMAP-mediated coupling of 2-iodoacetic acid with propargylamine (5% yield) .
    • Reactivity : Iodo group enables halogen-exchange or cross-coupling reactions.

Sulfur-Containing Heterocycles

  • 1-Propen-2-amine, N,N-diethyl-3-(thiiranylmethoxy) ():
    • Structure : Thiirane (3-membered S ring) linked via methoxy to a propenylamine.
    • Key Feature : Thiirane’s higher ring strain compared to thietane may increase reactivity in ring-opening reactions.

Allylamine Derivatives

  • Triallylamine (N,N-Diallylprop-2-en-1-amine) (): Structure: Tertiary amine with three allyl groups. Applications: Monomer in polymer chemistry; allyl groups participate in radical polymerization.

Complex Amine Derivatives

  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ():
    • Structure : Branched amine with naphthyloxy and thienyl substituents.
    • Synthesis : Nucleophilic aromatic substitution (1-fluoronaphthalene with hydroxypropanamine; 73% yield) .
    • Applications : Intermediate for antidepressants (e.g., duloxetine).

Comparative Data Table

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Key Structural Features Synthesis Method Yield Applications References
This compound Thietane ring, propargylamine Ring-closing strategies (inferred) N/A Drug discovery
N,N-Diethyl-3-phenylprop-2-yn-1-amine Propargylamine, phenyl, diethyl Catalytic coupling N/A Organic synthesis
N-Benzyl-3-(3-F-phenyl)prop-2-yn-1-amine Propargylamine, benzyl, fluorophenyl Pd/Cu-catalyzed coupling 67% Pharmaceutical intermediates
Triallylamine Allyl groups, tertiary amine Not specified N/A Polymer chemistry
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propargylamine, iodoacetamide EDCI/DMAP coupling 5% Cross-coupling substrates
N,N-Dimethyl-3-(naphthyloxy)-3-(thienyl)propan-1-amine Naphthyloxy, thienyl, branched amine Nucleophilic substitution 73% Antidepressant intermediates

Key Findings and Trends

Synthesis Efficiency : Propargylamine derivatives synthesized via Pd/Cu catalysis (e.g., ) achieve higher yields (67–86%) compared to amide coupling (5% in ), highlighting the superiority of transition-metal catalysis for alkyne functionalization.

Propargyl groups enable versatile reactivity (e.g., cycloadditions), whereas allyl groups () favor polymerization.

Applications :

  • Fluorinated propargylamines () are prioritized in pharmaceuticals for enhanced bioavailability.
  • Thietane derivatives () are emerging in medicinal chemistry due to their balanced ring strain and metabolic resistance.

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